molecular formula C14H22O3 B12598347 1-(4-Hydroxyphenyl)octane-1,3-diol CAS No. 915316-42-6

1-(4-Hydroxyphenyl)octane-1,3-diol

Cat. No.: B12598347
CAS No.: 915316-42-6
M. Wt: 238.32 g/mol
InChI Key: QAIOIKAOEDSVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)octane-1,3-diol is an organic compound characterized by the presence of a hydroxyphenyl group attached to an octane chain with two hydroxyl groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)octane-1,3-diol can be synthesized through the catalytic hydrogenation of 3-hydroxy-1-(4-hydroxyphenyl)octan-1-one . This process involves the reduction of the oxo group to yield the desired diol. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)octane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be further reduced to form saturated alcohols.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted hydroxyphenyl derivatives.

Scientific Research Applications

1-(4-Hydroxyphenyl)octane-1,3-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)octane-1,3-diol involves its interaction with various molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . The hydroxyphenyl group can interact with enzymes and proteins, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyphenyl)octane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and the length of its carbon chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

915316-42-6

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1-(4-hydroxyphenyl)octane-1,3-diol

InChI

InChI=1S/C14H22O3/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9,13-17H,2-5,10H2,1H3

InChI Key

QAIOIKAOEDSVCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC(C1=CC=C(C=C1)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.